Apratoxin A

Catalog No.
S519165
CAS No.
350791-64-9
M.F
C45H69N5O9S
M. Wt
840.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apratoxin A

CAS Number

350791-64-9

Product Name

Apratoxin A

IUPAC Name

(2S,3S,5S,7S,10S,16S,19S,22S,25E,27S)-16-[(2S)-butan-2-yl]-7-tert-butyl-3-hydroxy-22-[(4-methoxyphenyl)methyl]-2,5,17,19,20,25-hexamethyl-8-oxa-29-thia-14,17,20,23,30-pentazatricyclo[25.2.1.010,14]triaconta-1(30),25-diene-9,15,18,21,24-pentone

Molecular Formula

C45H69N5O9S

Molecular Weight

840.1 g/mol

InChI

InChI=1S/C45H69N5O8S/c1-13-27(3)38-43(55)50-20-14-15-35(50)44(56)58-37(45(7,8)9)22-26(2)21-36(51)29(5)40-46-32(25-59-40)23-28(4)39(52)47-34(24-31-16-18-33(57-12)19-17-31)42(54)48(10)30(6)41(53)49(38)11/h16-19,23,26-27,29-30,32,34-38,51H,13-15,20-22,24-25H2,1-12H3,(H,47,52)/b28-23+/t26-,27-,29-,30-,32-,34-,35-,36-,37-,38-/m0/s1

InChI Key

YGTAWXSDIPGVIB-QRWYZSQDSA-N

SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)OC(CC(CC(C(C3=NC(CS3)C=C(C(=O)NC(C(=O)N(C(C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)C)C)O)C)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

Apratoxin A;

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)OC(CC(CC(C(C3=NC(CS3)C=C(C(=O)NC(C(=O)N(C(C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)C)C)O)C)C(C)(C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C[C@H](C[C@@H]([C@@H](C3=N[C@H](CS3)/C=C(/C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)\C)C)O)C)C(C)(C)C

Description

The exact mass of the compound Apratoxin A is 855.4816 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Depsipeptides - Supplementary Records. It belongs to the ontological category of apratoxin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.6

Exact Mass

855.4816

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Apratoxin A

Dates

Modify: 2024-02-18
1: Doi T. Synthesis of the biologically active natural product cyclodepsipeptides apratoxin A and its analogues. Chem Pharm Bull (Tokyo). 2014;62(8):735-43. PubMed PMID: 25087625.
2: Huang KC, Chen Z, Jiang Y, Akare S, Kolber-Simonds D, Condon K, Agoulnik S, Tendyke K, Shen Y, Wu KM, Mathieu S, Choi HW, Zhu X, Shimizu H, Kotake Y, Gerwick WH, Uenaka T, Woodall-Jappe M, Nomoto K. Apratoxin A Shows Novel Pancreas-Targeting Activity through the Binding of Sec 61. Mol Cancer Ther. 2016 Jun;15(6):1208-16. doi: 10.1158/1535-7163.MCT-15-0648. Epub 2016 Mar 29. PubMed PMID: 27196783.
3: Thornburg CC, Cowley ES, Sikorska J, Shaala LA, Ishmael JE, Youssef DT, McPhail KL. Apratoxin H and apratoxin A sulfoxide from the Red Sea cyanobacterium Moorea producens. J Nat Prod. 2013 Sep 27;76(9):1781-8. doi: 10.1021/np4004992. Epub 2013 Sep 9. PubMed PMID: 24016099; PubMed Central PMCID: PMC3969888.
4: Masuda Y, Suzuki J, Onda Y, Fujino Y, Yoshida M, Doi T. Total synthesis and conformational analysis of apratoxin C. J Org Chem. 2014 Sep 5;79(17):8000-9. doi: 10.1021/jo501130b. Epub 2014 Aug 18. PubMed PMID: 25093538.
5: Ma D, Zou B, Cai G, Hu X, Liu JO. Total synthesis of the cyclodepsipeptide apratoxin A and its analogues and assessment of their biological activities. Chemistry. 2006 Oct 10;12(29):7615-26. PubMed PMID: 16832801.
6: Chen J, Forsyth CJ. Total synthesis of the marine cyanobacterial cyclodepsipeptide apratoxin A. Proc Natl Acad Sci U S A. 2004 Aug 17;101(33):12067-72. Epub 2004 Jul 1. PubMed PMID: 15231999; PubMed Central PMCID: PMC514436.
7: Liu Y, Law BK, Luesch H. Apratoxin a reversibly inhibits the secretory pathway by preventing cotranslational translocation. Mol Pharmacol. 2009 Jul;76(1):91-104. doi: 10.1124/mol.109.056085. Epub 2009 Apr 29. PubMed PMID: 19403701.
8: Doi T, Numajiri Y, Munakata A, Takahashi T. Total synthesis of apratoxin A. Org Lett. 2006 Feb 2;8(3):531-4. PubMed PMID: 16435877.
9: Doi T, Numajiri Y, Takahashi T, Takagi M, Shin-ya K. Solid-phase total synthesis of (-)-apratoxin A and its analogues and their biological evaluation. Chem Asian J. 2011 Jan 3;6(1):180-8. doi: 10.1002/asia.201000549. PubMed PMID: 21080404.
10: Matthew S, Schupp PJ, Luesch H. Apratoxin E, a cytotoxic peptolide from a guamanian collection of the marine cyanobacterium Lyngbya bouillonii. J Nat Prod. 2008 Jun;71(6):1113-6. doi: 10.1021/np700717s. Epub 2008 May 8. PubMed PMID: 18461997.
11: Numajiri Y, Takahashi T, Doi T. Total synthesis of (-)-apratoxin A, 34-epimer, and its oxazoline analogue. Chem Asian J. 2009 Jan 5;4(1):111-25. doi: 10.1002/asia.200800365. PubMed PMID: 19034894.
12: Luesch H, Yoshida WY, Moore RE, Paul VJ, Corbett TH. Total structure determination of apratoxin A, a potent novel cytotoxin from the marine cyanobacterium Lyngbya majuscula. J Am Chem Soc. 2001 Jun 13;123(23):5418-23. PubMed PMID: 11389621.
13: Luesch H, Chanda SK, Raya RM, DeJesus PD, Orth AP, Walker JR, Izpisúa Belmonte JC, Schultz PG. A functional genomics approach to the mode of action of apratoxin A. Nat Chem Biol. 2006 Mar;2(3):158-67. Epub 2006 Feb 12. PubMed PMID: 16474387.
14: Zou B, Wei J, Cai G, Ma D. Synthesis of an oxazoline analogue of apratoxin A. Org Lett. 2003 Sep 18;5(19):3503-6. PubMed PMID: 12967310.
15: Chen J, Forsyth CJ. Total synthesis of apratoxin A. J Am Chem Soc. 2003 Jul 23;125(29):8734-5. PubMed PMID: 12862462.
16: Paatero AO, Kellosalo J, Dunyak BM, Almaliti J, Gestwicki JE, Gerwick WH, Taunton J, Paavilainen VO. Apratoxin Kills Cells by Direct Blockade of the Sec61 Protein Translocation Channel. Cell Chem Biol. 2016 May 19;23(5):561-566. doi: 10.1016/j.chembiol.2016.04.008. PubMed PMID: 27203376.
17: Serrill JD, Wan X, Hau AM, Jang HS, Coleman DJ, Indra AK, Alani AW, McPhail KL, Ishmael JE. Coibamide A, a natural lariat depsipeptide, inhibits VEGFA/VEGFR2 expression and suppresses tumor growth in glioblastoma xenografts. Invest New Drugs. 2016 Feb;34(1):24-40. doi: 10.1007/s10637-015-0303-x. Epub 2015 Nov 12. PubMed PMID: 26563191.
18: Onda Y, Masuda Y, Yoshida M, Doi T. Conformation-Based Design and Synthesis of Apratoxin A Mimetics Modified at the α,β-Unsaturated Thiazoline Moiety. J Med Chem. 2017 Aug 10;60(15):6751-6765. doi: 10.1021/acs.jmedchem.7b00833. Epub 2017 Jul 20. PubMed PMID: 28682609.
19: Gilles A, Martinez J, Cavelier F. Supported synthesis of oxoapratoxin A. J Org Chem. 2009 Jun 5;74(11):4298-304. doi: 10.1021/jo900583j. PubMed PMID: 19432410.
20: Akbari M, Sykora P, Bohr VA. Slow mitochondrial repair of 5'-AMP renders mtDNA susceptible to damage in APTX deficient cells. Sci Rep. 2015 Aug 10;5:12876. doi: 10.1038/srep12876. PubMed PMID: 26256098; PubMed Central PMCID: PMC4530458.

Explore Compound Types